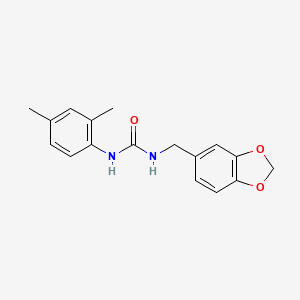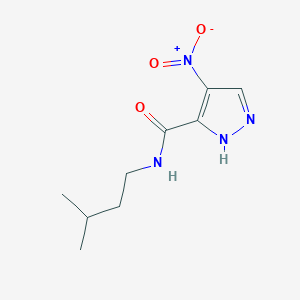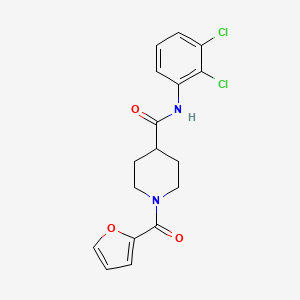
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethylphenyl)urea, also known as BDMU, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BDMU is a urea derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethylphenyl)urea works by selectively modifying lysine residues in proteins. This modification can lead to changes in protein function and interactions. This compound has also been shown to inhibit the activity of enzymes, including histone deacetylases and proteases. The exact mechanism of action of this compound is still being studied, but it is believed to involve the formation of covalent bonds with lysine residues.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to modify protein function and interactions, this compound has been shown to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethylphenyl)urea is its selectivity for lysine residues in proteins. This selectivity allows for the identification and characterization of protein-protein interactions. This compound also has the potential to be used as an inhibitor of various enzymes, including histone deacetylases and proteases. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the optimal concentration of this compound for various applications.
Direcciones Futuras
There are many potential future directions for N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethylphenyl)urea research. One area of interest is the development of this compound derivatives with improved selectivity and potency. This compound may also have potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Additionally, this compound may have potential as a tool for studying protein-protein interactions in vivo.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethylphenyl)urea is synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole with 2,4-dimethylphenyl isocyanate. The resulting product is then treated with a reducing agent to form the final product, this compound. The synthesis of this compound has been optimized to ensure high yields and purity.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethylphenyl)urea has been studied for its potential use in various scientific research applications. One of the most promising applications is its use as a tool for studying protein-protein interactions. This compound has been shown to selectively modify lysine residues in proteins, allowing for the identification and characterization of protein-protein interactions. This compound has also been studied for its potential use as an inhibitor of various enzymes, including histone deacetylases and proteases.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-3-5-14(12(2)7-11)19-17(20)18-9-13-4-6-15-16(8-13)22-10-21-15/h3-8H,9-10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVDBGJMZJHNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B5424108.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5424113.png)
![N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-3-phenylacrylamide](/img/structure/B5424118.png)




![7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5424150.png)
![5-oxo-1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B5424163.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-N-methyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5424173.png)
![ethyl 6-methyl-2-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B5424201.png)
![2-{3-[2-amino-3-cyano-6-(2,2-dimethylcyclopropyl)-5-methylpyridin-4-yl]phenoxy}acetamide](/img/structure/B5424208.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(trifluoroacetyl)piperazine](/img/structure/B5424215.png)